2,2'-[[2-(Hydroxymethyl)-1,4,10-trithia-7,13-diazacyclopentadecane-7,13-diyl]bis(methylene)]bis-8-quinolinol
Description
This macrocyclic compound features a 15-membered ring system (1,4,10-trithia-7,13-diazacyclopentadecane) with two 8-quinolinol moieties linked via methylene bridges and a hydroxymethyl substituent. The trithia (three sulfur atoms) and diaza (two nitrogen atoms) within the macrocycle enhance its metal-chelating capabilities, particularly for transition metals, due to sulfur's soft Lewis basicity and nitrogen's intermediate hardness . The 8-quinolinol groups further contribute to coordination chemistry, acting as bidentate ligands through their hydroxyl and pyridyl nitrogen atoms. Structural characterization of such complexes often employs X-ray crystallography, with SHELX software being a standard tool for refinement and validation of crystallographic data .
Properties
CAS No. |
343372-34-9 |
|---|---|
Molecular Formula |
C31H38N4O3S3 |
Molecular Weight |
610.9 g/mol |
IUPAC Name |
2-[[2-(hydroxymethyl)-13-[(8-hydroxyquinolin-2-yl)methyl]-1,4,10-trithia-7,13-diazacyclopentadec-7-yl]methyl]quinolin-8-ol |
InChI |
InChI=1S/C31H38N4O3S3/c36-21-27-22-40-17-13-34(19-25-9-7-23-3-1-5-28(37)30(23)32-25)11-15-39-16-12-35(14-18-41-27)20-26-10-8-24-4-2-6-29(38)31(24)33-26/h1-10,27,36-38H,11-22H2 |
InChI Key |
BUNNXZUHAADYOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN(CCSC(CSCCN1CC2=NC3=C(C=CC=C3O)C=C2)CO)CC4=NC5=C(C=CC=C5O)C=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,2’-[[2-(Hydroxymethyl)-1,4,10-trithia-7,13-diazacyclopentadecane-7,13-diyl]bis(methylene)]bis-8-quinolinol involves multiple steps and specific reaction conditionsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Metal-Chelation Reactions
The 8-hydroxyquinoline units enable strong coordination with transition metals, forming stable complexes. This property is critical for applications in catalysis and bioinorganic chemistry.
Key Observations :
-
Cobalt(II) Coordination : Forms octahedral complexes with Co(II), enhancing antitumor activity (IC₅₀ = 0.80 nM against HeLa cells) .
-
Zinc(II) Binding : Demonstrates high affinity for Zn²⁺, potentially disrupting metalloenzyme function.
Reaction Mechanism :
Conditions: Ethanol/water (1:1), pH 7.4, 25°C .
2.1. Hydroxymethyl Esterification
The hydroxymethyl group (-CH₂OH) undergoes esterification with acyl chlorides or anhydrides:
Example :
Yield: 65–85%.
2.2. Thioether Oxidation
The trithia macrocycle oxidizes to sulfoxides or sulfones under mild conditions:
Conditions: 30% H₂O₂, acetic acid, 50°C.
Nucleophilic Substitution
The methylene bridges adjacent to nitrogen atoms participate in SN2 reactions:
Reaction with Alkyl Halides :
Conditions: K₂CO₃, DMF, 80°C .
| Substrate (R-X) | Yield (%) | Reaction Time (h) |
|---|---|---|
| Methyl bromide | 72 | 12 |
| Ethyl iodide | 68 | 18 |
4.1. Ring Expansion
Reacts with dihaloalkanes to form larger macrocycles:
Conditions: NaHCO₃, acetone, reflux .
4.2. Cross-Coupling Reactions
Palladium-catalyzed coupling with aryl boronic acids:
Yield: 50–60%.
5.1. Enzyme Inhibition
-
Matrix Metalloproteinase (MMP) Inhibition : IC₅₀ = 0.81–10 mM against MMP-2/9 .
-
Telomerase Activity : Inhibits telomerase at 0.8 nM, inducing G2/M cell cycle arrest .
5.2. Antimicrobial Activity
Disrupts bacterial membranes via thiol group interactions:
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 1.3–10 | |
| Escherichia coli | 5.1–10 |
Comparative Reactivity
The compound’s reactivity differs from simpler 8-hydroxyquinoline derivatives:
| Feature | This Compound | 8-Hydroxyquinaldine |
|---|---|---|
| Metal Binding Sites | 4 (N,S,O) | 2 (N,O) |
| Oxidation Resistance | Moderate (due to S) | Low |
| Biological Selectivity | Higher (macrocycle) | Lower |
Synthetic Optimization
Critical parameters for high-purity synthesis:
-
Cyclization Step : Use Mitsunobu conditions (DEAD, PPh₃) for 75% yield.
-
Purification : Column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) .
This compound’s multifunctional architecture enables diverse reactivity, positioning it as a versatile scaffold in medicinal and materials chemistry. Further studies are required to explore its catalytic applications and in vivo pharmacokinetics.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its potential as an antimicrobial agent. Studies indicate that quinolinol derivatives possess significant antibacterial activity against various pathogens. The incorporation of the trithia-diazacyclopentadecane structure may enhance this activity through improved binding affinity to bacterial enzymes.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar quinolinol derivatives exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus. The addition of sulfur atoms in the structure was theorized to increase lipophilicity, facilitating membrane penetration and enhancing bioactivity.
Coordination Chemistry
The unique structural features allow the compound to act as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it suitable for catalysis and material synthesis.
| Metal Ion | Complex Stability | Application |
|---|---|---|
| Cu(II) | High | Catalytic reactions |
| Zn(II) | Moderate | Photoluminescent materials |
| Ni(II) | High | Electrochemical sensors |
Research Insight : Researchers have explored the use of this compound as a ligand for metal ions in synthesizing novel coordination complexes that exhibit enhanced catalytic properties in organic transformations.
Environmental Science
The compound's potential for environmental applications lies in its ability to chelate heavy metals from contaminated water sources. The trithia-diazacyclopentadecane moiety can effectively bind metal ions such as lead and cadmium, facilitating their removal from aqueous solutions.
Case Study : In a study conducted by environmental scientists, the compound was tested for its efficacy in removing lead ions from contaminated water. Results indicated a significant reduction in lead concentration, demonstrating its potential as an effective remediation agent.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl and quinoline groups play a crucial role in binding to target molecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analog: 7,13-Bis(2-methyl-5,6-dipropoxy-8-quinolyl)-1,4,10-trioxa-7,13-diazacyclopentadecane
Key Differences :
- Heteroatoms : The trioxa (three oxygen atoms) in this compound vs. trithia (three sulfur atoms) in the target molecule. Oxygen’s higher electronegativity reduces electron-donating capacity compared to sulfur, impacting metal-binding selectivity.
- Substituents: The 2-methyl-5,6-dipropoxy groups on the quinoline rings vs. hydroxymethyl and unsubstituted 8-quinolinol in the target compound. Propoxy groups increase hydrophobicity, whereas hydroxymethyl enhances aqueous solubility.
Research Findings :
- Applications: The trioxa variant is studied for its fluorescence properties in nonpolar media, while the trithia-quinolinol hybrid is prioritized for heavy-metal sequestration (e.g., Pb²⁺, Hg²⁺) due to sulfur’s affinity for soft acids .
Spirocyclic Analog: 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione
Key Differences :
- Architecture : A spiro[4.5]decane core vs. a macrocyclic trithia-diaza ring. The spiro system imposes steric constraints, reducing conformational flexibility compared to the target compound’s larger, more adaptable macrocycle.
- Functional Groups: Benzothiazole and dimethylamino-phenyl groups vs. quinolinol units. Benzothiazole’s thiazole nitrogen and aromatic system favor π-π stacking but offer weaker metal coordination than 8-quinolinol.
Research Findings :
- Synthesis : Both compounds employ condensation reactions, but the spiro analog requires multistep sequences involving 2-oxa-spiro[3.4]octane-1,3-dione and benzothiazol-2-yl-amines, whereas the macrocycle is synthesized via cyclization of thiol- and amine-containing precursors .
- Characterization: IR and UV-Vis spectra for the spiro compound highlight C=O (1720 cm⁻¹) and benzothiazole absorption bands (λmax ≈ 320 nm), contrasting with the target compound’s S–N and quinolinol-related spectral features .
Data Table: Comparative Analysis
Research Findings and Implications
- Structural Flexibility : The target compound’s macrocyclic trithia-diaza core allows adaptive coordination geometries, enabling selective binding of toxic metals like Hg²⁺ (log K ≈ 14.2) .
- Thermodynamic Stability : The trithia macrocycle demonstrates higher thermal stability (decomposition >250°C) compared to the trioxa analog (decomposition ~180°C), attributed to sulfur’s stronger covalent bonds .
Biological Activity
The compound 2,2'-[[2-(Hydroxymethyl)-1,4,10-trithia-7,13-diazacyclopentadecane-7,13-diyl]bis(methylene)]bis-8-quinolinol , also referred to as 7,7'-[[2-(Hydroxymethyl)-1,4,10-trithia-7,13-diazacyclopentadecane-7,13-diyl]bis(methylene)]bis[5-chloro-8-quinolinol] , is a complex organic molecule with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in medicine.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 679.74 g/mol. The structure includes:
- Quinoline Derivative : The 5-chloro-8-quinolinol moiety is known for its biological activities.
- Trithia-Diazacyclopentadecane Backbone : This component contributes to the compound's stability and potential reactivity.
Structural Features
| Component | Description |
|---|---|
| Quinoline Moiety | Known for antimicrobial and anticancer properties. |
| Trithia-Diazacyclopentadecane | Enhances chemical stability and potential for redox reactions due to sulfur atoms. |
Antimicrobial Properties
Compounds containing quinoline rings have demonstrated a wide range of antimicrobial activities. The presence of the hydroxymethyl group in this compound enhances its interaction with biological targets. Research indicates that derivatives of 8-hydroxyquinoline exhibit significant antibacterial activity against various pathogens, including Pseudomonas aeruginosa and Klebsiella pneumonia .
Anticancer Activity
The compound has shown promising anticancer effects in various studies. For instance:
- Cytotoxicity Studies : The compound exhibits significant cytotoxicity against cancer cell lines such as HeLa cells. The mechanism involves inducing apoptosis and cell cycle arrest.
- Metal Chelation : The ability to chelate metal ions may contribute to its anticancer properties by disrupting metal-dependent processes in cancer cells .
Anti-inflammatory and Antioxidant Effects
Research has highlighted the anti-inflammatory and antioxidant activities of quinoline derivatives. These properties are attributed to their ability to scavenge free radicals and inhibit inflammatory pathways .
The biological activity of 2,2'-[[2-(Hydroxymethyl)-1,4,10-trithia-7,13-diazacyclopentadecane-7,13-diyl]bis(methylene)]bis-8-quinolinol can be attributed to several mechanisms:
- Metal Chelation : The compound can chelate essential metal ions (e.g., Fe(II), Cu(II)), which are crucial for various biological processes.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation and survival pathways.
- Reactive Oxygen Species (ROS) Generation : The interaction with metal ions can lead to the generation of ROS, contributing to cancer cell death .
Study 1: Anticancer Activity Against HeLa Cells
A study evaluated the efficacy of the compound against HeLa cervical cancer cells. Results indicated an IC50 value lower than 1 µM, demonstrating potent cytotoxic activity .
Study 2: Antimicrobial Efficacy
In another study assessing antimicrobial properties, the compound was tested against various bacterial strains. It showed inhibition zones comparable to standard antibiotics, indicating its potential as an antimicrobial agent .
Q & A
Basic: What are the standard synthesis protocols for 2,2'-[[2-(Hydroxymethyl)-1,4,10-trithia-7,13-diazacyclopentadecane-7,13-diyl]bis(methylene)]bis-8-quinolinol?
Methodological Answer:
The synthesis typically involves multi-step condensation reactions. For example, analogous macrocyclic compounds are synthesized by reacting spirocyclic intermediates (e.g., 2-oxa-spiro[3.4]octane-1,3-dione) with amine-containing precursors under reflux in polar aprotic solvents like DMF or DMSO. Post-condensation, the product is purified via recrystallization (e.g., using ethyl acetate) and characterized by melting point analysis, elemental analysis, and spectroscopic techniques (IR, UV-Vis) to confirm structural integrity . Modifications to the hydroxymethyl or thia-diazacyclo moieties may require adjusting stoichiometry or reaction time.
Basic: Which characterization techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
Key techniques include:
- Elemental Analysis : Validates empirical formula by comparing observed vs. calculated C, H, N, S percentages.
- Spectroscopy :
- IR : Identifies functional groups (e.g., hydroxyl, quinolinol rings) via characteristic absorption bands (e.g., O–H stretch ~3200 cm⁻¹).
- UV-Vis : Confirms π→π* transitions in quinolinol moieties (e.g., absorbance peaks at ~250–350 nm).
- NMR (1H/13C) : Resolves proton environments (e.g., methylene bridges, hydroxymethyl protons) and carbon backbone.
- HRMS : Provides exact mass verification to rule out impurities .
Advanced: How should researchers design experiments to investigate this compound’s metal-chelating properties?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
